trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid, commonly referred to as trans-AUCB, is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). [ [], [], [], [], [] ] sEH is an enzyme involved in the metabolism of epoxy fatty acids (EpFAs), particularly epoxyeicosatrienoic acids (EETs), which possess vasodilatory, anti-inflammatory, and anti-apoptotic properties. [ [], [], [], [], [], [] ] By inhibiting sEH, trans-AUCB stabilizes endogenous EETs, leading to beneficial effects in various preclinical models of disease. [ [], [], [], [], [], [] ] trans-AUCB has been widely used as a pharmacological tool in scientific research to investigate the role of the sEH/EET pathway in various physiological and pathological processes.
trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid, commonly referred to as trans-AUCB, is a synthetic compound recognized for its role as a potent inhibitor of soluble epoxide hydrolase (sEH). This enzyme is crucial in the metabolism of epoxides, which are bioactive lipid mediators involved in various physiological processes. By inhibiting sEH, trans-AUCB enhances the levels of epoxyeicosatrienoic acids (EETs), which have protective cardiovascular effects and anti-inflammatory properties. The compound is classified under urea derivatives and has garnered significant attention in pharmacological research due to its potential therapeutic applications in inflammatory and cardiovascular diseases.
The synthesis of trans-AUCB involves several multi-step organic reactions. The key steps include:
The industrial production of trans-AUCB follows similar routes but optimizes reaction conditions to achieve high yields and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the quality and consistency of the final product .
trans-AUCB has the molecular formula C24H32N2O4 and a CAS number of 885012-33-9. Its structure features a urea linkage and an adamantane moiety, which contribute to its biological activity. The compound's structural arrangement allows it to effectively bind to the active site of soluble epoxide hydrolase, inhibiting its enzymatic activity.
Property | Value |
---|---|
Molecular Formula | C24H32N2O4 |
Molecular Weight | 416.53 g/mol |
CAS Number | 885012-33-9 |
trans-AUCB undergoes various chemical reactions that can alter its properties and enhance its functionality:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogens for substitution .
The primary mechanism of action for trans-AUCB is the inhibition of soluble epoxide hydrolase. By binding to the active site of this enzyme, trans-AUCB prevents it from hydrolyzing epoxyeicosatrienoic acids into their corresponding diols. This inhibition leads to increased levels of EETs, which have been shown to exert various beneficial effects such as vasodilation and anti-inflammatory responses. The elevation of these signaling molecules is crucial for maintaining cardiovascular health and modulating inflammatory processes .
trans-AUCB exhibits several notable physical and chemical properties that contribute to its functionality:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
Due to its potent inhibitory effects on soluble epoxide hydrolase, trans-AUCB has significant potential applications in scientific research and therapeutic contexts:
Soluble epoxide hydrolase (sEH) is a bifunctional enzyme central to the metabolism of bioactive lipid mediators, particularly epoxyeicosatrienoic acids (EETs). This enzyme comprises two distinct domains: a C-terminal epoxide hydrolase domain responsible for hydrolyzing EETs to dihydroxyeicosatrienoic acids (DHETs), and an N-terminal phosphatase domain involved in lipid phosphate metabolism [7]. EETs—primarily 5,6-, 8,9-, 11,12-, and 14,15-EET regioisomers—are cytochrome P450 (CYP)-derived metabolites of arachidonic acid. They exhibit potent anti-inflammatory, vasodilatory, and organ-protective effects by modulating signaling pathways such as NF-κB inhibition, which suppresses pro-inflammatory cytokine production [1] [7]. The hydrolysis of EETs by sEH diminishes their bioactivity, positioning sEH as a critical regulatory node in inflammation, vascular homeostasis, and cellular stress responses.
Tissue-specific expression of sEH further underscores its biological significance. High levels are observed in the liver, kidneys, brain, and vascular endothelium, correlating with its roles in blood pressure regulation, renal function, and neuroprotection [7]. For example, in the brain, sEH activity influences cerebral blood flow and neuroinflammation, while in the cardiovascular system, it modulates angiogenesis and endothelial function. The enzyme’s catalytic mechanism involves a conserved tyrosine-aspartate-histidine triad that polarizes epoxide substrates for nucleophilic attack, facilitating efficient EET hydrolysis [7].
Table 1: Key Biological Roles of EET Regioisomers and sEH-Mediated Metabolism
EET Regioisomer | Primary Functions | sEH Hydrolysis Efficiency |
---|---|---|
14,15-EET | Anti-inflammatory, Vasodilation | High |
11,12-EET | Angiogenesis, Endothelial repair | High |
8,9-EET | Renal protection, Vasodilation | Moderate |
5,6-EET | Bronchodilation, Ion channel modulation | Low (poor substrate) |
sEH inhibitors represent a promising therapeutic strategy for diseases driven by inflammation and vascular dysfunction. By blocking EET hydrolysis, these inhibitors elevate endogenous EET levels, amplifying their cytoprotective effects. Research highlights three major therapeutic domains:
These inhibitors also demonstrate utility in oncology research. Elevated EETs in tumors promote angiogenesis and metastasis, creating a paradigm where sEH inhibition may benefit inflammatory pathologies but requires caution in cancer contexts [7].
Table 2: Therapeutic Applications of sEH Inhibitors in Disease Models
Disease Model | Key Effects of sEH Inhibition | Mechanistic Insights |
---|---|---|
Metabolic Syndrome | Reversed cognitive dysfunction; Reduced glial activation | Increased plasma 14,15-EET; Lowered cytokines [1] |
Acute Myocardial Infarction | Enhanced EPC migration and tube formation | EETs-PPARγ-VEGF/HIF-1α pathway [3] |
Alzheimer’s Disease | Reduced amyloid plaques; Improved memory | Attenuated neuroinflammation and tau pathology [4] |
Glioma | Suppressed tumor cell growth | NF-κB-p65 activation [5] |
Among synthetic sEH inhibitors, trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (trans-AUCB or t-AUCB) stands out due to its exceptional potency and selectivity. This urea-based inhibitor features a trans-configured cyclohexyl linker bridging an adamantyl moiety and a benzoic acid group, optimizing interactions with the enzyme’s catalytic cavity [5] [9]. Key attributes include:
Structural analyses reveal that the adamantyl group of trans-AUCB occupies the sEH hydrophobic pocket, while its urea carbonyl forms hydrogen bonds with catalytic residues (Tyr383, Asp335), stabilizing the enzyme-inhibitor complex [5] [7]. This binding mode underlies its nanomolar affinity and species cross-reactivity.
Table 3: Molecular and Pharmacological Profile of trans-AUCB
Property | Value | Experimental Context |
---|---|---|
IC₅₀ (human sEH) | 1.3 nM | Recombinant enzyme assay [9] |
IC₅₀ (murine sEH) | 8 nM | Recombinant enzyme assay [9] |
Plasma Cₘₐₓ (oral) | 30–150 nM (0.1–1 mg/kg dose) | Murine PK study [5] |
Cell-based activity | GI₅₀ > 25 μM (non-toxic to hepatocytes) | HepG2/Huh-7 cytotoxicity assay [5] |
Key structural motifs | Adamantyl urea, trans-cyclohexyl linker | X-ray crystallography [7] |
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9